molecular formula C13H18BBrO2Zn B6294829 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF CAS No. 1422039-15-3

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide, 0.25 M in THF

Cat. No.: B6294829
CAS No.: 1422039-15-3
M. Wt: 362.4 g/mol
InChI Key: SJEMTEXWFUBFOB-UHFFFAOYSA-M
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Description

This compound is an organozinc reagent featuring a benzyl group substituted with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a zinc bromide counterion. It is supplied as a 0.25 M solution in tetrahydrofuran (THF), a common solvent for organometallic reagents due to its ability to stabilize reactive intermediates. The boronate group enhances its utility in cross-coupling reactions, particularly in sequential Suzuki-Miyaura/Negishi couplings, enabling the construction of complex molecules . Its moderate concentration ensures stability and ease of handling in synthetic workflows.

Properties

IUPAC Name

bromozinc(1+);2-(4-methanidylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BO2.BrH.Zn/c1-10-6-8-11(9-7-10)14-15-12(2,3)13(4,5)16-14;;/h6-9H,1H2,2-5H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEMTEXWFUBFOB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[CH2-].[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transmetallation from Grignard Reagents

A common pathway involves the transmetallation of a benzyl Grignard reagent with zinc bromide. The precursor, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl magnesium bromide, is synthesized by reacting 4-(dioxaborolane)benzyl bromide with magnesium turnings in anhydrous THF under argon. Subsequent addition of zinc bromide (1.1 equiv) at −20°C induces transmetallation, yielding the target organozinc compound:

C12H16BBrO2Mg+ZnBr2C12H16BBrO2Zn+MgBr2\text{C}{12}\text{H}{16}\text{BBrO}2\text{Mg} + \text{ZnBr}2 \rightarrow \text{C}{12}\text{H}{16}\text{BBrO}2\text{Zn} + \text{MgBr}2

This method achieves yields of 78–85% but requires strict exclusion of moisture.

Direct Zinc Insertion

Alternatively, activated zinc dust (20–30 mesh) reacts directly with 4-(dioxaborolane)benzyl bromide in THF. The reaction is initiated by sonication or trace iodine, which removes passivating oxide layers. Key parameters include:

ParameterOptimal Value
Temperature25–30°C
Reaction Time12–18 hours
Zinc Equivalents2.5–3.0

This route bypasses Grignard intermediates but suffers from lower yields (65–72%) due to competing side reactions.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing employs continuous flow reactors to enhance reproducibility. A representative setup involves:

  • Stage 1 : Mixing 4-(dioxaborolane)benzyl bromide (1.0 M in THF) with zinc dust in a microreactor (residence time: 5 minutes).

  • Stage 2 : Filtration through a 0.2 μm PTFE membrane to remove unreacted zinc.

  • Stage 3 : Dilution to 0.25 M using dry THF and packaging under nitrogen.

This method reduces batch-to-batch variability and achieves throughputs exceeding 50 L/hour.

Quality Control Metrics

Critical quality attributes for the final solution include:

ParameterSpecificationAnalytical Method
Zinc Concentration0.25 ± 0.02 MICP-OES
Boronate Ester Purity≥98%11B NMR^{11}\text{B NMR}
Residual THF Moisture≤50 ppmKarl Fischer Titration

Challenges and Mitigation Strategies

Boronate Ester Hydrolysis

The dioxaborolane group is prone to hydrolysis, which deactivates the reagent. Strategies to mitigate this include:

  • Storing solutions at −20°C under argon.

  • Adding molecular sieves (3Å) to absorb residual moisture.

  • Using freshly distilled THF with water content <10 ppm.

Zinc Passivation

Oxide layers on zinc surfaces impede reactivity. Activation methods include:

  • Washing zinc with dilute HCl (1%), followed by rinsing with dry ethanol.

  • Sonication in THF for 30 minutes before use.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Transmetallation78–8595–98Moderate
Direct Insertion65–7290–94High
Continuous Flow80–8296–99Very High

The continuous flow method balances yield and scalability, making it preferable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide undergoes several types of chemical reactions, including:

    Cross-coupling reactions: These reactions are facilitated by palladium or nickel catalysts and are used to form carbon-carbon bonds.

    Substitution reactions: The compound can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.

Common Reagents and Conditions

    Palladium or nickel catalysts: These are commonly used in cross-coupling reactions.

    Tetrahydrofuran: This solvent is often used due to its ability to stabilize organozinc compounds.

    Inert atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.

Major Products

The major products of reactions involving 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction enables the formation of carbon-carbon bonds between aryl halides and organoboronic acids.

Case Study: Suzuki-Miyaura Coupling
In a study examining the efficiency of various boron reagents in Suzuki reactions, it was found that 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide provided high yields when coupled with aryl chlorides under mild conditions. The optimal conditions included:

  • Temperature : 80°C
  • Catalyst : Pd(PPh3)4
  • Yield : Up to 95% for various substrates.

Nucleophilic Substitution Reactions

This compound acts as a nucleophile in nucleophilic substitution reactions. The presence of the dioxaborolane moiety enhances its reactivity towards electrophiles.

Example Reaction
In a nucleophilic substitution with benzyl chloride:

C13H18BBrO2Zn+C7H7ClC20H25BBrO2Zn+HCl\text{C13H18BBrO2Zn}+\text{C7H7Cl}\rightarrow \text{C20H25BBrO2Zn}+\text{HCl}

This reaction demonstrated a conversion rate exceeding 90% under optimized conditions (THF solvent at room temperature).

Data Table: Comparative Yield in Various Reactions

Reaction TypeReactantsCatalystYield (%)
Suzuki-MiyauraAryl Chloride + DioxaboranePd(PPh3)495
Nucleophilic SubstitutionBenzyl Chloride + DioxaboraneNone90
Negishi CouplingAryl Halide + DioxaboraneNi(cod)285
Stille CouplingAryl Bromide + DioxaboranePd(PPh3)488

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide involves the formation of a reactive organozinc intermediate, which can then participate in various chemical reactions. The zinc atom acts as a nucleophile, facilitating the formation of new bonds with electrophilic carbon atoms. This process is often catalyzed by transition metals such as palladium or nickel, which help to stabilize the reactive intermediates and promote the desired transformations.

Comparison with Similar Compounds

Structural Analogues

A. Organozinc Reagents

  • 3-Methylbutylzinc bromide (0.5 M in THF) : A simpler alkylzinc reagent used in alkylation reactions. Unlike the benzylzinc-boronate hybrid, it lacks aromatic and boron-containing functional groups, limiting its application in aryl-aryl couplings .
  • 2-Chloro-5-pyridylzinc bromide (0.5 M in THF) : Contains a heteroaromatic pyridyl group but lacks the boronate moiety, restricting its use in tandem cross-coupling strategies .

B. Boronate-Containing Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: A boronic acid derivative used in Suzuki couplings but lacks the organozinc reactivity, requiring additional steps for C–C bond formation .

C. Grignard Reagents

  • 4-Fluorophenethylmagnesium bromide (0.5 M THF) : Highly reactive for nucleophilic additions but incompatible with boronate esters due to Mg’s sensitivity to protic groups .
Reactivity and Selectivity
Property 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide 3-Methylbutylzinc bromide 4-Fluorophenethylmagnesium bromide
Reactivity Moderate (organozinc) Low (alkylzinc) High (Grignard)
Functional Tolerance High (boronate stable) Moderate Low (sensitive to protic groups)
Coupling Utility Dual (Suzuki + Negishi) Negishi only Kumada/Carbonyl additions

Organozinc reagents like the target compound exhibit superior functional group tolerance compared to Grignard reagents, enabling reactions in the presence of esters, nitriles, and boronate groups .

Stability and Handling
  • Storage: Like other organozinc reagents (e.g., 3-Methylbutylzinc bromide), it requires storage at 2–8°C under inert atmosphere to prevent decomposition .
  • Concentration : The 0.25 M concentration balances reactivity and stability, whereas higher concentrations (e.g., 0.5 M Grignard reagents) risk precipitation .

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide , commonly referred to as a boronic acid derivative, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C11_{11}H17_{17}BBrO2_2
  • Molecular Weight : 250.1 g/mol

Structural Characteristics

The compound features a boronate ester linkage, which is crucial for its reactivity in biological systems. The presence of the dioxaborolane moiety enhances its stability and solubility in organic solvents such as tetrahydrofuran (THF).

The biological activity of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzylzinc bromide is primarily attributed to its ability to interact with biological targets through the reversible formation of covalent bonds with nucleophilic sites in proteins. This property is particularly significant in drug design and development.

Anticancer Activity

Recent studies have shown that boronic acid derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For instance:

  • Case Study 1 : A study on the effects of similar boronic acid compounds demonstrated significant growth inhibition in various cancer cell lines at concentrations as low as 10 µM. The mechanism involved the disruption of key signaling pathways associated with cell proliferation and survival .

Enzyme Inhibition

Boronic acids are known to inhibit serine proteases and certain kinases by mimicking the transition state of peptide bonds. This inhibition can lead to altered cellular signaling and apoptosis in cancerous cells.

Data Summary

Biological Activity Effect Observed Concentration Reference
Anticancer ActivityGrowth inhibition in cancer cells10 µM
Enzyme InhibitionInhibition of serine proteasesVaries
Selective CytotoxicityMinimal effect on normal cells10 µM

Applications in Drug Development

The compound's unique properties make it a valuable candidate in pharmaceutical applications:

  • Targeted Therapy : The ability to selectively target tumorigenic cells presents opportunities for developing targeted therapies that minimize side effects.
  • Drug Design : Its structural features facilitate the design of novel compounds that can effectively interact with specific biological targets.

Q & A

Q. Table 1: Synthetic Conditions from Literature

StepConditionsYieldReference
Grignard Addition-10°C, THF, slow addition27% (chloro)
Suzuki PrecursorReflux, THF, N₂ atmosphere65% (bromo)
Column PurificationHexanes/EtOAC + Et₃N>95% purity

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

  • Temperature: Store at 0–6°C in amber glass bottles to prevent photodegradation and thermal decomposition .
  • Moisture Control: Use airtight containers with desiccants (e.g., molecular sieves) due to sensitivity to hydrolysis .
  • Safety: Classify under UN 3263 (corrosive liquid), and handle in fume hoods with PPE (gloves, goggles) .

Basic: What analytical methods validate purity and structure?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms boron-zinc bonding via shifts (e.g., 1.3 ppm for pinacol methyl groups) .
  • Mass Spectrometry: DART-MS provides exact mass verification (e.g., [M+H]⁺ calculated/observed within 0.001 Da) .
  • Chromatography: HPLC with UV detection at 254 nm ensures >95% purity .

Advanced: How does the zinc moiety alter reactivity in cross-coupling vs. boronic esters?

Methodological Answer:
The zinc-bromide group enhances nucleophilicity, enabling direct coupling without external bases. Comparative studies show:

  • Rate Acceleration: Zinc intermediates facilitate Negishi couplings at room temperature, unlike Suzuki-Miyaura reactions requiring Pd catalysts and heating .
  • Substrate Scope: Tolerates electron-deficient aryl halides better than traditional boronic esters .
  • Mechanistic Insight: DFT studies suggest lower activation energy for transmetallation steps due to zinc’s Lewis acidity .

Advanced: How can low yields in Grignard-based syntheses be resolved?

Methodological Answer:

  • Temperature Control: Maintain strict低温 conditions (-10°C) during Grignard addition to suppress β-hydride elimination .
  • Halide Optimization: Use bromo precursors over chloro; yields increase from 27% to 65% due to better leaving-group ability .
  • Additives: Introduce 0.25% Et₃N during purification to neutralize residual acids and stabilize the zinc center .

Advanced: Can computational models predict reactivity in catalytic systems?

Methodological Answer:
Yes. Strategies include:

  • DFT Calculations: Map energy profiles for transmetallation/oxidative addition steps. For example, B3LYP/6-31G* models predict regioselectivity in aryl-aryl couplings .
  • Docking Studies: Simulate interactions with biological targets (e.g., PPARγ receptors) to guide drug design .
  • Solvent Effects: COSMO-RS models optimize THF/water ratios for stability .

Q. Table 2: Computational Tools for Reactivity Prediction

ApplicationMethodOutcomeReference
Catalytic CyclesDFT (B3LYP)Predicted ΔG‡ for coupling: 22 kcal/mol
Biological TargetsMolecular DockingBinding affinity < 100 nM for PPARγ

Advanced: What strategies address contradictory data in cross-coupling efficiency?

Methodological Answer:
Contradictions often arise from solvent purity or catalyst loading. Resolve by:

  • Catalyst Screening: Test Pd(OAc)₂, XPhos, or SPhos ligands; the latter increases turnover in sterically hindered systems .
  • Solvent Drying: Use activated molecular sieves in THF to reduce trace water, which deactivates zinc centers .
  • Kinetic Profiling: Monitor reactions via in situ IR to identify intermediates and optimize timing .

Advanced: How does electronic modulation (e.g., trifluoromethyl groups) affect reactivity?

Methodological Answer:
Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity:

  • Coupling Efficiency: 4-CF₃-substituted analogs show 20% higher yields in Suzuki reactions due to improved oxidative addition .
  • Stability: Trifluoromethyl groups reduce boronate hydrolysis rates by 50% in aqueous THF .
  • Spectroscopic Signatures: ¹⁹F NMR at -60 ppm confirms CF₃ incorporation .

Advanced: What are applications in medicinal chemistry?

Methodological Answer:

  • Prodrug Design: Boron-zinc complexes enable controlled release of therapeutics via pH-sensitive hydrolysis .
  • Kinase Inhibitors: Analogous structures (e.g., benzamide-boronates) inhibit CDK5 with IC₅₀ < 1 µM .
  • PET Tracers: ¹⁸F-labeled derivatives target tumor receptors in preclinical models .

Advanced: How to troubleshoot instability during long-term storage?

Methodological Answer:

  • Lyophilization: Freeze-dry THF solutions under vacuum to form stable powders (reconstitute with dry THF) .
  • Stabilizers: Add 1% hydroquinone to suppress radical-mediated decomposition .
  • QC Monitoring: Monthly NMR checks detect degradation (e.g., new peaks at 3.5 ppm indicate THF oxidation) .

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